molecular formula C4H6BrClO2S B6601704 (1-bromocyclopropyl)methanesulfonyl chloride CAS No. 1934421-18-7

(1-bromocyclopropyl)methanesulfonyl chloride

Cat. No.: B6601704
CAS No.: 1934421-18-7
M. Wt: 233.51 g/mol
InChI Key: GWMDRNFWIWXODC-UHFFFAOYSA-N
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Description

(1-bromocyclopropyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C4H6BrClO2S. This compound is known for its reactivity and is used in various chemical reactions and industrial applications. It is a colorless to pale yellow liquid that is highly reactive towards nucleophiles.

Properties

IUPAC Name

(1-bromocyclopropyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrClO2S/c5-4(1-2-4)3-9(6,7)8/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMDRNFWIWXODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-bromocyclopropyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of cyclopropylmethanesulfonyl chloride with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as distillation and purification to remove impurities and obtain the final product in its pure form. Safety measures are crucial during production due to the compound’s reactivity and potential hazards.

Chemical Reactions Analysis

Types of Reactions

(1-bromocyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

    Addition Reactions: It can react with nucleophiles to form addition products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and catalysts. Reaction conditions such as temperature, solvent, and pressure are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include substituted cyclopropyl compounds, alkenes, and other derivatives.

Scientific Research Applications

(1-bromocyclopropyl)methanesulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the cyclopropyl group into various molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-bromocyclopropyl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The compound acts as an electrophile, with the bromine and sulfonyl chloride groups facilitating reactions with nucleophilic species. This reactivity allows it to participate in various chemical transformations, leading to the formation of new bonds and products.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Similar in structure but lacks the bromocyclopropyl group, making it less reactive in certain reactions.

    Cyclopropylmethanesulfonyl chloride: Similar but without the bromine atom, affecting its reactivity and applications.

    Bromomethanesulfonyl chloride: Contains a bromine atom but lacks the cyclopropyl group, leading to different reactivity and uses.

Uniqueness

(1-bromocyclopropyl)methanesulfonyl chloride is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination enhances its reactivity and makes it suitable for specific chemical transformations that other similar compounds may not efficiently undergo.

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